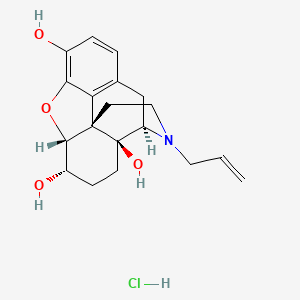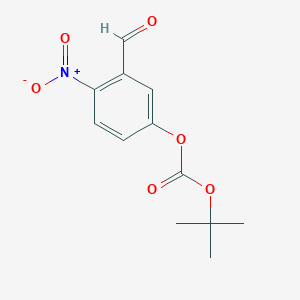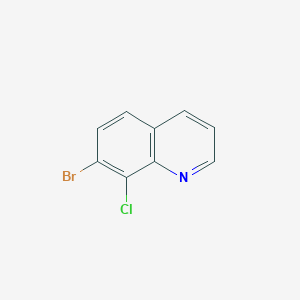
Naloxone-3-sulfate Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naloxone-3-sulfate Sodium Salt is a derivative of naloxone, an opioid receptor antagonist widely used to counteract the effects of opioid overdose. This compound is particularly significant due to its enhanced solubility and stability, making it a valuable tool in pharmaceutical research and clinical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naloxone-3-sulfate Sodium Salt typically involves the sulfation of naloxone. This process can be achieved by reacting naloxone with sulfur trioxide-pyridine complex in an appropriate solvent, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
Naloxone-3-sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the naloxone molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the naloxone backbone, potentially leading to new derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles can be employed to substitute the sulfate group under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naloxone derivatives with altered opioid receptor binding properties, while substitution reactions can produce a range of naloxone analogs .
科学的研究の応用
Chemistry
In chemistry, Naloxone-3-sulfate Sodium Salt is used as a reference standard in analytical methods to quantify naloxone and its derivatives in various formulations .
Biology
In biological research, this compound is utilized to study the interactions between opioid receptors and their antagonists. It serves as a tool to investigate the mechanisms of opioid receptor signaling and regulation .
Medicine
Medically, this compound is employed in the development of new formulations for opioid overdose treatment. Its enhanced solubility and stability make it a preferred choice for injectable and nasal spray formulations .
Industry
In the pharmaceutical industry, this compound is used in the quality control of naloxone-containing products. It ensures the consistency and efficacy of these products by serving as a benchmark for analytical testing .
作用機序
Naloxone-3-sulfate Sodium Salt exerts its effects by competitively binding to opioid receptors, particularly the μ-opioid receptor. This binding prevents opioid agonists from interacting with the receptor, thereby reversing the effects of opioid overdose. The sulfate group enhances the compound’s solubility, facilitating its rapid distribution and action in the body .
類似化合物との比較
Similar Compounds
Naloxone Hydrochloride: Another form of naloxone used in opioid overdose treatment.
Naltrexone: An opioid receptor antagonist used primarily for the management of alcohol and opioid dependence.
Uniqueness
Naloxone-3-sulfate Sodium Salt stands out due to its enhanced solubility and stability compared to other naloxone derivatives. These properties make it particularly suitable for formulations requiring rapid onset of action and high bioavailability .
特性
CAS番号 |
156047-22-2 |
|---|---|
分子式 |
C19H20NNaO7S |
分子量 |
429.4 g/mol |
IUPAC名 |
sodium;[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] sulfate |
InChI |
InChI=1S/C19H21NO7S.Na/c1-2-8-20-9-7-18-15-11-3-4-13(27-28(23,24)25)16(15)26-17(18)12(21)5-6-19(18,22)14(20)10-11;/h2-4,14,17,22H,1,5-10H2,(H,23,24,25);/q;+1/p-1/t14-,17+,18+,19-;/m1./s1 |
InChIキー |
NAWJXCVVOVUEKA-STHHAXOLSA-M |
SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OS(=O)(=O)[O-])O4)O.[Na+] |
異性体SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OS(=O)(=O)[O-])O4)O.[Na+] |
正規SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OS(=O)(=O)[O-])O4)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B1512236.png)


![3-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1512239.png)



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B1512244.png)





